methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
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Overview
Description
Methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate is a complex organic compound with the chemical formula C₂₃H₂₉NO₅. This compound is part of a group of stereoisomers and is known for its intricate molecular structure, which includes multiple rings and functional groups .
Preparation Methods
The synthesis of methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate involves several steps, including the formation of its hexacyclic core. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization reactions under specific conditions. Industrial production methods may involve the use of high-purity reagents and advanced techniques such as chromatography and spectroscopy to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate can be compared with other similar compounds, such as:
Paxiphylline E: Another complex organic compound with a similar hexacyclic structure.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12?,13?,15?,18?,22-,23+/m1/s1 |
InChI Key |
TVYCEKHYHLUROK-VOQXIAIDSA-N |
Isomeric SMILES |
CC1CN2CC3CCC4=C5C(=C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)CCO4 |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 |
Origin of Product |
United States |
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